5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound “5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine” is a chemical compound with the linear formula C9H8ClN3S2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Scientific Research Applications
Antimicrobial Activity
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole derivatives family, has been extensively studied for its pharmacological properties. Among its notable applications, the compound has shown significant antimicrobial activity. This is particularly relevant given the ongoing search for new antimicrobial agents to combat drug-resistant bacteria and other pathogens. The 1,3,4-thiadiazole derivatives, including the compound , have demonstrated broad-spectrum antimicrobial effects, which could be beneficial in developing new treatments for bacterial infections (Faruk Alam, 2018).
Pharmacological Potential
Further research into the pharmacological potential of thiadiazole derivatives has highlighted their versatility in medicinal chemistry. These compounds, including this compound, have been identified as crucial for expressing pharmacological activity due to their heterocyclic system's ability to undergo various chemical modifications. This adaptability allows for the exploration of new drugs with enhanced pharmacological activities, including anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects (M. Lelyukh, 2019).
Synthetic and Green Chemistry
The exploration of thiadiazole derivatives extends into the fields of synthetic and green chemistry, with a focus on developing sustainable and efficient methods for synthesizing these compounds. This approach not only aims at enhancing the pharmacological properties of thiadiazole derivatives but also at reducing the environmental impact associated with their production. The compound's presence in diverse natural and bioactive compounds showcases its significance in drug discovery and the potential for the development of new therapeutic agents (Nusrat Sahiba et al., 2020).
Biological Activities
The extensive study of 1,3,4-thiadiazole derivatives has revealed a wide range of biological activities. These include not only antimicrobial actions but also anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antitumor activities. The structural diversity and chemical modifiability of these compounds enhance their application in medicinal chemistry, providing a valuable framework for designing new drugs with targeted biological activities (P. Mishra et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
The presence of a thiadiazole ring and a sulfanyl group could suggest potential interactions with biological targets through hydrogen bonding, ionic interactions, or other types of chemical bonding .
Pharmacokinetics
The presence of a chlorobenzyl group could potentially influence its lipophilicity and therefore its absorption and distribution .
Result of Action
Given the biological activities associated with thiadiazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or anticancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFAOOUMDSKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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